4-Octene, 2,3,6-trimethyl-

説明

Contextualization of 4-Octene, 2,3,6-trimethyl- within Aliphatic Hydrocarbon Chemistry

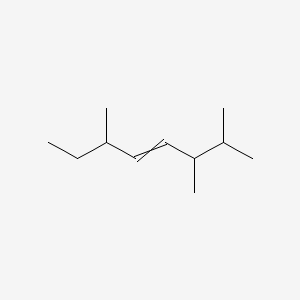

4-Octene, 2,3,6-trimethyl-, with the IUPAC name 2,3,6-trimethyloct-4-ene, is a member of the extensive class of aliphatic hydrocarbons known as alkenes. mdpi.comjove.com Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond. mdpi.com Specifically, 4-Octene, 2,3,6-trimethyl- is a branched, non-cyclic mono-ene, meaning it possesses a single double bond within a non-linear carbon skeleton. mdpi.comic.ac.uk Its molecular formula is C₁₁H₂₂. nih.gov

The structure of 4-Octene, 2,3,6-trimethyl- is characterized by an eight-carbon chain with the double bond located at the fourth carbon, and methyl groups attached at the second, third, and sixth positions. This intricate branching pattern places it among the more complex branched alkenes, which are significant components in various industrial streams, most notably as products of petroleum refining processes like fluid catalytic cracking (FCC). wikipedia.orgessentialchemicalindustry.org In these processes, large hydrocarbon molecules are broken down into smaller, more valuable ones, including a variety of straight-chain and branched alkenes. wikipedia.orgcrunchchemistry.co.uk

The formation of such highly branched alkenes can also be understood in the context of olefin oligomerization reactions. For instance, the dimerization and trimerization of smaller alkenes like butene and isobutene over acidic catalysts can lead to a complex mixture of C₈, C₁₂, and other oligomers, with structures analogous to 4-Octene, 2,3,6-trimethyl-. mdpi.comunl.eduionike.com The specific arrangement of methyl groups in 4-Octene, 2,3,6-trimethyl- suggests a formation pathway involving the combination of isobutene and butene precursors.

The physical and chemical properties of branched alkenes like 4-Octene, 2,3,6-trimethyl- are influenced by their molecular structure. The presence of branching generally lowers the boiling point compared to their linear counterparts due to reduced surface area and weaker intermolecular van der Waals forces. The double bond introduces a site of higher reactivity compared to saturated alkanes, making it susceptible to various addition reactions. ic.ac.uk

Below is a table summarizing some of the computed properties of 4-Octene, 2,3,6-trimethyl-.

Table 1: Computed Physicochemical Properties of 4-Octene, 2,3,6-trimethyl-

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.29 g/mol | nih.gov |

| Molecular Formula | C₁₁H₂₂ | nih.gov |

| XLogP3 | 4.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 154.172150702 Da | nih.gov |

Significance of Investigating Complex Branched Alkene Systems in Contemporary Organic Chemistry

The study of complex branched alkene systems, including molecules like 4-Octene, 2,3,6-trimethyl-, holds considerable importance in modern organic chemistry for several reasons. These compounds are fundamental to both industrial processes and the development of synthetic methodologies.

Industrially, branched alkenes are key components of gasoline and other fuels. Their structure, particularly the degree of branching, significantly influences fuel properties such as the octane (B31449) rating. essentialchemicalindustry.org Processes like catalytic cracking and isomerization are employed in refineries to increase the proportion of branched hydrocarbons. crunchchemistry.co.uk Therefore, a detailed understanding of the formation, reactivity, and properties of individual branched alkenes is crucial for optimizing fuel production and performance. wikipedia.orgacs.org

From a synthetic chemistry perspective, branched alkenes are valuable intermediates. The carbon-carbon double bond serves as a versatile functional group that can be transformed into a wide array of other functionalities through various addition and oxidation reactions. The specific stereochemistry and regiochemistry of these reactions are often influenced by the steric hindrance and electronic effects of the branching alkyl groups.

Furthermore, the synthesis of complex, well-defined branched alkenes is a continuing challenge in organic synthesis. Developing new catalytic methods for the selective oligomerization of olefins to produce specific branched isomers is an active area of research. mdpi.comionike.com Success in this area could lead to more efficient routes to valuable chemicals and materials.

Overview of Advanced Research Methodologies in Branched Alkene Studies

The analysis and characterization of complex branched alkenes like 4-Octene, 2,3,6-trimethyl-, especially within intricate mixtures such as those from industrial processes, necessitate the use of sophisticated analytical techniques.

Gas Chromatography (GC) is a cornerstone technique for separating volatile compounds. For complex hydrocarbon mixtures, high-resolution capillary GC is employed. chalmers.sevurup.sk The retention time of a specific alkene is dependent on its boiling point and its interaction with the stationary phase of the column. acs.org Branched alkenes generally have lower retention times than their linear isomers. chalmers.se Two-dimensional gas chromatography (GC×GC) offers even greater resolving power for separating co-eluting isomers in highly complex samples. nih.gov

Mass Spectrometry (MS) , often coupled with GC (GC-MS), is indispensable for the identification of branched alkenes. chalmers.se The fragmentation pattern in the mass spectrum provides structural information. Upon ionization, alkenes typically form a stable molecular ion. jove.comjove.com Fragmentation often occurs at the allylic position, as the resulting carbocation is resonance-stabilized. jove.com For branched alkanes, fragmentation is favored at the branching points due to the increased stability of tertiary and secondary carbocations. ic.ac.ukwhitman.edu While mass spectrometry is powerful, distinguishing between positional and geometric isomers of alkenes can be challenging due to similar fragmentation patterns. jove.comic.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy is another critical tool, particularly for unambiguous structure elucidation of isolated compounds. wikipedia.org

¹H NMR: In the proton NMR spectrum of an alkene, the vinyl protons (hydrogens attached to the double-bond carbons) typically appear in the downfield region (around 4.5-6.5 ppm). wikipedia.org The hydrogens on carbons adjacent to the double bond (allylic protons) also show a characteristic shift. wikipedia.org Coupling constants between vinyl protons can help determine the stereochemistry (E/Z or cis/trans) of the double bond. wikipedia.orgmnstate.edu

¹³C NMR: The carbon atoms of the double bond in a ¹³C NMR spectrum are deshielded and appear at a lower field (typically 100-150 ppm) compared to sp³ hybridized carbons. libretexts.orgucsb.edu The specific chemical shifts of the carbons can provide detailed information about the substitution pattern around the double bond.

The combination of these advanced methodologies allows for the detailed characterization of complex branched alkenes, providing insights into their formation, reactivity, and industrial relevance.

Structure

3D Structure

特性

CAS番号 |

63830-65-9 |

|---|---|

分子式 |

C11H22 |

分子量 |

154.29 g/mol |

IUPAC名 |

2,3,6-trimethyloct-4-ene |

InChI |

InChI=1S/C11H22/c1-6-10(4)7-8-11(5)9(2)3/h7-11H,6H2,1-5H3 |

InChIキー |

BPHPRVXZLWQTOR-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C=CC(C)C(C)C |

製品の起源 |

United States |

Synthetic Methodologies for 4 Octene, 2,3,6 Trimethyl and Analogues

Targeted Stereoselective Synthetic Approaches for 4-Octene, 2,3,6-trimethyl-

The stereocontrolled synthesis of complex alkenes like 4-octene, 2,3,6-trimethyl- necessitates advanced catalytic methods. These methods aim to control the geometry of the double bond and the connectivity of the substituents with high precision.

Investigation of Olefin Metathesis Pathways for Branched Octene Formation

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. core.ac.uk For the synthesis of branched, long-chain hydrocarbons analogous to 4-octene, 2,3,6-trimethyl-, cross-metathesis reactions are particularly relevant. mit.edunih.govresearchgate.net This strategy involves the reaction of two different olefins in the presence of a catalyst, typically based on ruthenium or molybdenum, to generate a new olefin product. core.ac.ukmit.edumdpi.com

The synthesis of branched internal olefins can be achieved through the metathesis of branched terminal olefins. chemrxiv.org For instance, the self-metathesis of a branched α-olefin like 3-methyl-1-pentene, in the presence of a molybdenum-based catalyst, can conceptually lead to the formation of a symmetrically substituted internal alkene. This process, however, often requires catalysts that exhibit high activity and selectivity to minimize side reactions like homodimerization of less hindered starting materials. mit.eduresearchgate.net The development of highly active and selective molecular and supported catalysts, such as cationic Mo-imido NHC alkylidenes, has enabled the efficient metathesis of long-chain and branched α-olefins. chemrxiv.orgresearchgate.netresearchgate.net

A significant challenge in synthesizing trisubstituted alkenes via cross-metathesis is the lack of chemoselectivity, often leading to the formation of homodimerized byproducts. mit.edunih.govresearchgate.net To overcome this, strategies involving the use of a trisubstituted alkene and a disubstituted alkene as reaction partners have been developed. This approach enhances the stereoselectivity of the catalytic cycle due to increased steric hindrance. ximo-inc.com

Table 1: Catalysts for Olefin Metathesis of Branched Alkenes

| Catalyst Type | Description | Application | Reference |

|---|---|---|---|

| Grubbs Catalysts (Ru-based) | Highly versatile and tolerant of various functional groups. Second-generation catalysts show higher activity. | Synthesis of pheromones and other complex molecules. | core.ac.uk |

| Mo-imido NHC Alkylidenes | Cationic catalysts, both molecular and silica-supported, with high activity and selectivity. | Metathesis of long-chain and branched α-olefins. | chemrxiv.orgresearchgate.netresearchgate.net |

Development of Catalytic Coupling Reactions for Precise Alkene Construction

Catalytic cross-coupling reactions provide a powerful alternative for the construction of substituted alkenes. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling, is a prominent method for creating substituted alkenes from aryl or vinyl halides and an alkene. nih.gov While highly effective for terminal alkenes, its application to internal olefins to form trisubstituted alkenes can be challenging, often requiring tailored catalysts and harsher reaction conditions. nih.gov

A nickel-catalyzed intermolecular cross-dialkylation of internal alkynes offers a direct route to stereodefined tri- and tetrasubstituted alkenes. nih.gov This method allows for the sequential addition of two different alkyl groups to an alkyne in a regio- and stereoselective manner, avoiding the need for pre-formed organometallic reagents. nih.gov For example, reacting an internal alkyne with two different alkyl halides in the presence of a nickel catalyst can yield a trisubstituted alkene with defined stereochemistry. nih.gov

Furthermore, the combination of cross-coupling reactions with other synthetic transformations, such as olefin metathesis, presents a novel strategy. ximo-inc.com A trisubstituted alkene precursor can be synthesized via a cross-coupling reaction and then subjected to a stereoretentive cross-metathesis reaction to yield a more complex trisubstituted olefin. ximo-inc.com

Chemo- and Regioselective Olefin Functionalization for Specific Isomer Generation

The direct functionalization of simple olefins offers an atom-economical approach to complex molecules. A tandem process involving regioselective olefin C-H functionalization followed by stereoselective C=C bond transposition can convert simple monosubstituted α-olefins into more valuable multifunctional tri- and tetrasubstituted alkenes. nih.gov This requires a catalyst capable of controlling multiple levels of selectivity (chemo-, regio-, and stereo-). nih.gov

For instance, a nickel-catalyzed process can achieve a branched-selective Mizoroki-Heck reaction followed by a stereoselective double bond transposition to generate the desired product. nih.gov Another approach involves the merging of alkene isomerization with functionalization, which allows for remote functionalization of hydrocarbon chains. researchgate.net This strategy can be controlled to functionalize specific positions along an alkene chain by managing the isomerization process. researchgate.net

Time-dependent kinetic and thermodynamic control over a reaction can also be exploited to generate specific isomers. In certain cyclization reactions, a kinetically favored product can form initially and then isomerize over time to the thermodynamically more stable product, allowing for the selective isolation of either isomer. nih.gov

Precursor Synthesis and Derivatization Strategies for 4-Octene, 2,3,6-trimethyl-

The synthesis of the target alkene often relies on the careful preparation and subsequent transformation of key intermediates, particularly stereodefined alkynes.

Preparation of Stereodefined Alkyne Intermediates

The synthesis of stereodefined alkenes frequently proceeds through the corresponding alkyne. The hydroboration-iodination of alkynes is a classic and convenient method for preparing substituted alkenes with high stereoselectivity. acs.org The hydroarylation of internal alkynes, particularly with phenols catalyzed by B(C₆F₅)₃, provides a metal-free route to Z-trisubstituted alkenes with excellent regioselectivity and good stereoselectivity. bohrium.com

Nickel-catalyzed reductive cross-coupling reactions can be employed for the arylalkylation of alkynes, leading to a wide range of trisubstituted alkenes with excellent chemo- and stereoselectivity. ruepinglab.com Interestingly, the stereochemical outcome (E or Z isomer) can often be controlled by switching between electrochemical and photocatalytic conditions. ruepinglab.com

Controlled Hydrogenation and Reduction Methodologies

The stereoselective semi-hydrogenation of alkynes is a cornerstone for the synthesis of both Z- and E-alkenes. researchgate.net The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome.

For the synthesis of Z-alkenes (cis-isomers), transition metal-catalyzed hydrogenation is the most common approach. nih.gov Electrochemical hydrogenation has emerged as a green and efficient alternative, capable of reducing alkynes to Z-alkenes with high selectivity under mild conditions using palladium nanoparticles as a chemisorbed hydrogen carrier. nih.gov Nickel nanoparticles supported on ionic liquids have also been shown to catalyze the controlled hydrogenation of alkynes to Z-alkenes with good selectivity. thieme-connect.com Similarly, palladium nanoparticles generated via photoreduction can effectively catalyze the cis-semihydrogenation of alkynes. thieme-connect.com

The synthesis of E-alkenes (trans-isomers) from alkynes is more challenging and often involves a sequential hydrogenation to the Z-alkene followed by a Z-to-E isomerization. acs.org Ligand-controlled cobalt-catalyzed transfer hydrogenation of alkynes offers a stereodivergent route to either Z- or E-alkenes. acs.orgorganic-chemistry.org By tuning the steric properties of the cobalt pincer complex, one can selectively favor the formation of the Z-alkene (bulky ligands) or promote isomerization to the E-alkene (less bulky ligands). organic-chemistry.org

Table 2: Catalytic Systems for Stereoselective Alkyne Hydrogenation

| Catalyst System | Product Selectivity | Key Features | Reference |

|---|---|---|---|

| Electrochemical (Palladium nanoparticles) | Z-Alkenes | Mild conditions, environmentally benign. | nih.gov |

| Cobalt Pincer Complexes (with Ammonia Borane) | Z- or E-Alkenes | Stereodivergent; selectivity controlled by ligand sterics. | acs.orgorganic-chemistry.org |

| Nickel Nanoparticles (on Ionic Liquid) | Z-Alkenes | Good selectivity for (Z)-alkenes. | thieme-connect.com |

Exploration of Novel Catalytic Systems for Branched Alkene Synthesis

The development of advanced catalytic systems is crucial for controlling the selectivity towards desired branched isomers like 4-Octene, 2,3,6-trimethyl-. Research in this area is broadly divided into homogeneous and heterogeneous catalysis, each with distinct advantages and challenges.

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity for olefin oligomerization. researchgate.netacs.org These systems, often based on transition metal complexes, can be finely tuned by modifying the ligands surrounding the metal center.

Nickel-based homogeneous catalysts, particularly of the Ziegler-Natta type, have been industrialized for the oligomerization of propylene (B89431) and butene in processes like DIMERSOL. researchgate.net These catalysts typically involve a nickel salt activated by an organoaluminum compound. researchgate.net The reaction proceeds through a nickel hydride species, which is considered the catalytically active center. researchgate.net The products are generally a mixture of mono-methyl branched internal olefins. scispace.com For instance, the dimerization of propylene can yield methylpentenes, while butene dimerization can produce methylheptenes. scispace.com

More recent developments have focused on designing ligands that can control the regioselectivity of the dimerization to produce specific isomers. For example, the use of specific phosphine (B1218219) ligands with nickel catalysts has been explored to direct the dimerization of propylene towards 2,3-dimethylbutenes. scispace.com Titanium complexes, such as (FI)TiMe3 activated by B(C6F5)3, have shown high selectivity (greater than 95%) for the trimerization of α-olefins like 1-pentene (B89616) and 1-hexene (B165129), yielding highly branched products. researchgate.net

Mechanistic studies on chromium-based catalysts, such as [CrCl3(PNPOMe)], activated by modified methylaluminoxane (B55162) (MMAO), have shown that co-oligomerization of ethylene (B1197577) and linear α-olefins proceeds through metallacyclic intermediates. nih.gov For example, the reaction of ethylene and 1-hexene primarily yields C10 alkene isomers, demonstrating the potential to build complex branched structures through controlled co-oligomerization. nih.gov

Table 1: Representative Homogeneous Catalyst Systems for Branched Olefin Synthesis

| Catalyst System | Feedstock | Key Products | Selectivity | Reference |

|---|---|---|---|---|

| Nickel Salt / Organoaluminum | Propylene/Butene | Methylpentenes/Methylheptenes | Varies with conditions | scispace.com |

| (FI)TiMe3 / B(C6F5)3 | 1-Pentene, 1-Hexene | C15, C18 Trimers | >95% for trimers | researchgate.net |

| [CrCl3(PNPOMe)] / MMAO | Ethylene + 1-Heptene | 1-Hexene and C11 Olefins | ~51% 1-Hexene, ~43% C11 Olefins | nih.gov |

This table presents illustrative data from studies on similar branched olefin syntheses to demonstrate catalyst performance.

Heterogeneous catalysts, which exist in a different phase from the reactants, are attractive for industrial applications due to their ease of separation from the product stream and potential for regeneration. acs.org Solid acid catalysts are a prominent class of heterogeneous catalysts used for olefin oligomerization.

Zeolites, such as ZSM-5, are widely used due to their strong Brønsted acid sites and shape-selective properties. nih.govbme.humdpi.com The pore structure and acidity of the zeolite can influence the product distribution. For instance, zeolites with larger pores, like SAPO-11 and SAPO-31, tend to favor the formation of gasoline-range hydrocarbons (C5-C11). nih.gov The oligomerization over zeolites typically follows a carbenium ion mechanism, where the initial olefin is protonated to form a carbocation, which then reacts with other olefin molecules. This process often leads to a complex mixture of isomers due to skeletal and double-bond isomerization reactions. ehu.es

Nickel-containing aluminosilicates and zincosilicates are another class of heterogeneous catalysts for propylene oligomerization. acs.org Nickel-exchanged zincosilicates have been shown to produce a higher ratio of linear-to-branched hexene isomers compared to their aluminosilicate (B74896) counterparts, which is attributed to their reduced acidity that suppresses isomerization and cracking reactions. acs.org

Solid phosphoric acid (SPA) on a support like kieselguhr is a classic heterogeneous catalyst used in the "Cat Poly" process to produce polymer gasoline from butene and propene streams. rsc.org More recently, studies have investigated the co-oligomerization of propylene and isobutene mixtures over solid acid catalysts like H-Beta zeolite and polymeric resins such as Amberlyst-36 to produce transportation fuels. researchgate.net These studies show that isobutene conversion is generally high, while propylene conversion is more dependent on the reaction temperature. researchgate.net The resulting liquid product is rich in highly branched C8 and C12 hydrocarbons. researchgate.net

Table 2: Performance of Heterogeneous Catalysts in Light Olefin Oligomerization

| Catalyst | Feedstock | Temperature (°C) | Olefin Conversion (%) | Key Product Fraction | Reference |

|---|---|---|---|---|---|

| H-Beta Zeolite | Propylene/Isobutene | 200 | Propylene: 87, Isobutene: >99 | C8, C12 | researchgate.net |

| Amberlyst-36 | Propylene/Isobutene | 120 | Propylene: 37, Isobutene: 89 | C8, C12 | researchgate.net |

| n-HZSM-5 | 1-Hexene | 200 | >75 | C13-C18 Trimers (33%) | uct.ac.za |

| Al-SBA-15 | 1-Hexene | 200 | >75 | C9-C12 Dimers (47%) | uct.ac.za |

This table provides representative data from studies on the oligomerization of light olefins, illustrating the impact of different heterogeneous catalysts on conversion and product selectivity.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in 4-Octene, 2,3,6-trimethyl- Synthesis

The selective synthesis of a specific highly branched C11 olefin like 4-Octene, 2,3,6-trimethyl- from lighter olefins is a significant challenge due to the multitude of possible parallel and consecutive reactions, including dimerization, trimerization, co-oligomerization, isomerization, and cracking. ehu.es The optimization of reaction conditions such as temperature, pressure, and reactant feed composition is therefore critical to maximize the yield and selectivity of the desired product.

Temperature is a key parameter influencing both reaction rate and product distribution. In general, higher temperatures increase the rate of oligomerization. However, excessively high temperatures can promote cracking reactions, leading to the formation of lighter, less desirable products, and can also favor the formation of more thermodynamically stable, but less branched, isomers. ehu.esresearchgate.net For instance, in the co-oligomerization of propylene and isobutene over H-Beta zeolite, increasing the temperature from 140°C to 200°C dramatically increased propylene conversion but also altered the product slate. researchgate.net

Pressure also plays a significant role, particularly in gas-phase reactions. Higher pressures generally favor the oligomerization reaction by increasing the concentration of olefin reactants. ehu.es In liquid-phase reactions, pressure is maintained to keep the reactants in the desired phase.

Feed Composition is another critical factor. To synthesize a C11 olefin like 4-Octene, 2,3,6-trimethyl-, a co-oligomerization of lighter olefins is necessary. For example, the reaction of two molecules of butene (C4) with one molecule of propylene (C3) could theoretically yield a C11 product. The ratio of the different olefins in the feed will directly impact the statistical distribution of the products. Mechanistic studies have shown that in co-oligomerization reactions, the relative rates of homo-oligomerization and co-oligomerization determine the final product mixture. nih.gov

Catalyst Deactivation is an important consideration for process optimization, especially with heterogeneous catalysts. Coke formation can block active sites and reduce catalyst lifetime. ehu.es Therefore, reaction conditions must be chosen to balance activity, selectivity, and catalyst stability. Regeneration procedures are often a part of industrial processes to maintain catalyst performance over time. ehu.es

Table 3: Effect of Reaction Conditions on Propylene Oligomerization over Nickel-Containing Zeolite Catalysts

| Catalyst | Temperature (°C) | Propylene Conversion (%) | C9 Selectivity (%) | Reference |

|---|---|---|---|---|

| Ni-CIT-6 | 180 | ~3 | High | acs.org |

| Ni-CIT-6 | 250 | ~10 | High | acs.org |

| Ni-HiAl-BEA | 180 | ~3 | Lower (non-C3n products) | acs.org |

| Ni-HiAl-BEA | 250 | ~5 | Lower (non-C3n products) | acs.org |

This table illustrates the impact of temperature and catalyst type on propylene conversion and selectivity towards trimer (C9) products, providing insight into the optimization needed for producing higher oligomers like C11 olefins.

Mechanistic Investigations of Chemical Transformations Involving 4 Octene, 2,3,6 Trimethyl

Elucidation of Stereochemical Outcomes in 4-Octene, 2,3,6-trimethyl- Reactions

The stereochemistry of reactions involving 4-Octene, 2,3,6-trimethyl- is a critical aspect of its chemical behavior, influencing product distribution and properties. Key considerations include the E/Z isomerism of the double bond and the creation or modification of chiral centers.

The double bond in 4-Octene, 2,3,6-trimethyl- can exist as two geometric isomers: (E)-4-Octene, 2,3,6-trimethyl- and (Z)-4-Octene, 2,3,6-trimethyl-. The interconversion between these isomers is a fundamental process in olefin chemistry, often catalyzed by acids, bases, radicals, or transition metals. tugraz.at

The relative stability of the E and Z isomers is determined by steric hindrance around the double bond. Generally, the E isomer, where the larger substituent groups are on opposite sides of the double bond, is thermodynamically more stable than the Z isomer. For 4-Octene, 2,3,6-trimethyl-, the substituents at the double bond are an isobutyl group and a sec-butyl group. The (E)-isomer would therefore be expected to be the more stable form. uni.lu

Studies on similar internal olefins, such as other octene isomers, have shown that isomerization reactions can lead to an equilibrium mixture of E and Z isomers. osti.gov The composition of this mixture is dependent on the reaction conditions, including temperature and the nature of the catalyst. For instance, in rhodium-catalyzed hydroformylation, the isomerization of internal olefins is a key step that influences the final product distribution. acs.org

Table 1: Predicted Relative Stability of 4-Octene, 2,3,6-trimethyl- Isomers

| Isomer | Structure | Predicted Relative Stability |

|---|---|---|

| (E)-4-Octene, 2,3,6-trimethyl- | More Stable |

4-Octene, 2,3,6-trimethyl- possesses chiral centers at the C3 and C6 positions. The presence of these chiral centers means that the molecule can exist as multiple stereoisomers. Chemical reactions involving this olefin can lead to the formation of new chiral centers or the modification of existing ones.

The field of asymmetric synthesis offers strategies to control the stereochemical outcome of such reactions. thieme-connect.comiranchembook.ir For example, in reactions like asymmetric hydrogenation or epoxidation, the use of chiral catalysts can induce the formation of one enantiomer or diastereomer in preference to others. The stereochemistry of the starting olefin (E or Z) and the existing chiral centers can significantly influence the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled diastereoselectivity. thieme-connect.com

In the context of polymerization, chiral organolanthanide complexes have been shown to effectively polymerize α-olefins with high stereospecificity, indicating that the chiral environment of the catalyst can dictate the chirality of the resulting polymer. acs.org While not a direct study of 4-Octene, 2,3,6-trimethyl-, these findings highlight the potential for chirality induction in reactions involving complex olefins.

Detailed Reaction Kinetics and Thermodynamics of 4-Octene, 2,3,6-trimethyl-

Understanding the kinetics and thermodynamics of reactions involving 4-Octene, 2,3,6-trimethyl- is essential for controlling reaction pathways and optimizing product yields.

The determination of rate laws and activation parameters (activation energy, enthalpy, and entropy of activation) provides insight into the mechanism of a reaction. For reactions involving olefins, such as isomerization or oxidation, kinetic studies can help to identify the rate-determining step and the nature of the transition state.

For instance, studies on the isomerization of dienes to alkynes have involved detailed kinetic analysis, revealing the influence of substrate concentration and temperature on the reaction rate. acs.org Similar experimental approaches, such as monitoring the concentration of reactants and products over time under various conditions, could be applied to reactions of 4-Octene, 2,3,6-trimethyl-.

Compilations of rate constants for combustion reactions of hydrocarbons provide a basis for understanding the reactivity of various C-H and C=C bonds. nist.gov While specific data for 4-Octene, 2,3,6-trimethyl- is not listed, the general principles of radical abstraction and addition reactions would apply.

Equilibrium studies of isomerization processes provide valuable thermodynamic data, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction. Research on the isomerization of 2,4,4-trimethyl-pentenes has shown that, contrary to the general rule of alkene stability, the less substituted α-alkene can be favored at equilibrium due to steric tension in the more substituted isomer. researchgate.netaalto.fi This highlights the importance of steric factors in determining the thermodynamic landscape of branched alkenes.

For the isomerization of 4-Octene, 2,3,6-trimethyl- to other constitutional isomers (e.g., shifting the double bond position), the relative thermodynamic stabilities would be a key determinant of the equilibrium position. Thermodynamic data for a wide range of monoolefin hydrocarbons have been compiled, which can serve as a basis for estimating the properties of 4-Octene, 2,3,6-trimethyl-. nist.gov

Table 2: Hypothetical Thermodynamic Data for Isomerization of 4-Octene, 2,3,6-trimethyl-

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) |

|---|---|---|---|

| (Z)-isomer ⇌ (E)-isomer | > 0 (Endothermic) | ~0 | > 0 |

Note: This table presents hypothetical data based on trends observed for similar alkenes. Specific experimental values for 4-Octene, 2,3,6-trimethyl- are not available.

Advanced Studies on Oxidative Pathways of 4-Octene, 2,3,6-trimethyl-

The oxidation of alkenes can proceed through various pathways, leading to a range of products such as epoxides, diols, aldehydes, ketones, and carboxylic acids. The specific outcome depends on the oxidant and the reaction conditions.

The presence of allylic C-H bonds in 4-Octene, 2,3,6-trimethyl- makes it susceptible to radical-mediated oxidation. Oxidative stress can lead to the formation of various volatile organic compounds from the breakdown of larger molecules. mdpi.com The oxidation of 2,3,6-trimethylphenol, a compound with a similar substitution pattern, is a key step in the synthesis of Vitamin E, highlighting the industrial relevance of understanding the oxidation of such molecules. researchgate.net

The oxidative cleavage of the double bond is another important reaction pathway. researchgate.net This can be achieved using strong oxidizing agents like ozone or through catalytic processes. The products of oxidative cleavage of 4-Octene, 2,3,6-trimethyl- would be 2-methyl-3-hexanone (B1206162) and 2-butanone.

Recent research has also focused on the development of environmentally benign oxidation methods using catalysts and clean oxidants like hydrogen peroxide. researchgate.net These advanced oxidative pathways could offer selective and efficient methods for the transformation of 4-Octene, 2,3,6-trimethyl- into valuable chemical intermediates.

Table of Compounds

| Compound Name |

|---|

| (E)-4-Octene, 2,3,6-trimethyl- |

| (Z)-4-Octene, 2,3,6-trimethyl- |

| 2,3,6-trimethylphenol |

| 2,4,4-trimethyl-pentenes |

| 2-butanone |

| 2-methyl-3-hexanone |

| 4-Octene, 2,3,6-trimethyl- |

Ozonolysis Mechanism and Intermediate Characterization

The reaction of 4-Octene, 2,3,6-trimethyl- with ozone is a significant atmospheric removal process. copernicus.org This ozonolysis reaction proceeds through an oxidative cleavage of the carbon-carbon double bond. byjus.com The initial step involves the electrophilic addition of ozone to the double bond, forming an unstable primary ozonide, which is a cyclic 1,2,3-trioxolane. byjus.comiitk.ac.in This intermediate rapidly decomposes into a carbonyl molecule and a carbonyl oxide, also known as a Criegee intermediate. copernicus.orgbyjus.com

For the asymmetrically substituted 4-Octene, 2,3,6-trimethyl-, the cleavage of the primary ozonide can occur through two different pathways, yielding two sets of carbonyl and Criegee intermediates. The fragmentation pattern is influenced by the substitution around the double bond. copernicus.org The resulting highly reactive Criegee intermediates can then undergo further reactions, such as rearranging or decomposing to yield a variety of closed-shell and radical products. copernicus.org

The characterization of these transient intermediates is challenging but essential for a complete mechanistic understanding. Advanced analytical techniques are often required to identify and quantify the primary carbonyl products and infer the structure of the Criegee intermediates. researchgate.net

| Intermediate | Description | Role in Ozonolysis |

| Primary Ozonide | A cyclic 1,2,3-trioxolane formed from the cycloaddition of ozone to the alkene. iitk.ac.in | Highly unstable intermediate that quickly fragments. byjus.com |

| Criegee Intermediate | A carbonyl oxide formed along with a carbonyl compound upon cleavage of the primary ozonide. copernicus.org | A key reactive intermediate that dictates the final product distribution. copernicus.org |

| Secondary Ozonide | Formed from the recombination of the carbonyl and Criegee intermediate. byjus.com | A more stable ozonide intermediate. iitk.ac.in |

| Final Carbonyl Products | Aldehydes or ketones resulting from the overall ozonolysis reaction. masterorganicchemistry.com | Stable end-products of the oxidative cleavage. byjus.com |

Radical-Mediated Oxidation Pathways

In addition to ozonolysis, 4-Octene, 2,3,6-trimethyl- can undergo oxidation initiated by free radicals, a common process in both atmospheric and synthetic chemistry. bbhegdecollege.com These reactions are typically chain processes involving initiation, propagation, and termination steps.

The initiation can occur through the abstraction of an allylic hydrogen atom or by the addition of a radical to the double bond. In the atmosphere, hydroxyl radicals (•OH) are key initiators. copernicus.org The resulting alkyl radical can then react with molecular oxygen to form a peroxy radical. This peroxy radical is a central intermediate that can undergo various subsequent reactions, leading to the formation of a complex mixture of oxygenated products, including alcohols, ketones, and aldehydes. acs.org The structure of the initial alkene, with its multiple methyl substituents, will influence the stability of the radical intermediates and thus the distribution of the final products.

| Radical Species | Formation | Significance in Oxidation |

| Alkyl Radical | Abstraction of a hydrogen atom or addition of a radical to the double bond. | The initial radical species in the chain reaction. |

| Peroxy Radical | Reaction of the alkyl radical with molecular oxygen. | A key intermediate that propagates the radical chain. |

| Alkoxy Radical | Decomposition of peroxy radicals or other oxygenated intermediates. acs.org | Can undergo further fragmentation or rearrangement. |

| Hydroxyl Radical | Can be both an initiator and a product in atmospheric oxidation cycles. copernicus.org | A highly reactive oxidant that drives atmospheric degradation. |

Investigation of Catalytic Transformation Mechanisms of 4-Octene, 2,3,6-trimethyl-

Catalytic processes offer efficient and selective routes for the transformation of alkenes like 4-Octene, 2,3,6-trimethyl- into valuable chemical products.

Role of Ligand Design in Transition Metal Catalyzed Reactions

Transition metal complexes are widely used as catalysts for various alkene transformations, including dimerization, oligomerization, and polymerization. nih.gov The reactivity and selectivity of these catalysts are highly dependent on the nature of the ligands coordinated to the metal center.

For a sterically hindered alkene such as 4-Octene, 2,3,6-trimethyl-, the design of the ligand is particularly critical. The steric bulk and electronic properties of the ligands can influence the accessibility of the metal center, the coordination of the alkene, and the energetics of the catalytic cycle. For instance, in olefin oligomerization, the ligand framework can control the extent of chain growth and the regioselectivity of the insertion steps. researchgate.net Mechanistic studies in this area often focus on identifying the active catalytic species and understanding how the ligand structure modulates its reactivity.

| Catalytic Process | Role of Ligand | Examples of Ligand Effects |

| Oligomerization | Controls selectivity and activity. researchgate.net | Influences product distribution (e.g., dimers vs. trimers). nih.gov |

| Hydrogenation | Determines stereoselectivity. | Chiral ligands can induce enantioselectivity. |

| Metathesis | Modulates catalyst stability and reactivity. | Bulky ligands can enhance catalyst lifetime. |

Surface Science Aspects in Heterogeneous Catalysis of Branched Alkenes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of the chemical industry. The transformation of branched alkenes over solid catalysts involves a series of elementary steps occurring at the catalyst surface.

The adsorption of 4-Octene, 2,3,6-trimethyl- onto the catalyst surface is the first crucial step. The size and shape of the molecule, along with the morphology and composition of the catalyst, will determine the adsorption geometry and energy. For example, in the dimerization of butene over cobalt catalysts, the nature of the cobalt oxide species on the support influences the product distribution. osti.gov The reaction mechanism on the surface can involve the formation of carbocationic intermediates on acidic sites or organometallic species on metal sites. acs.org Understanding these surface phenomena at a molecular level is key to designing more efficient and selective heterogeneous catalysts.

| Surface Process | Description | Impact on Catalysis |

| Adsorption | The binding of the alkene molecule to the catalyst surface. | The initial step that influences all subsequent reactions. |

| Surface Reaction | Chemical transformation of the adsorbed species. | The core of the catalytic cycle, determining product formation. |

| Desorption | The release of the product molecules from the surface. | Can be the rate-limiting step in some cases. |

Exploration of Cycloaddition Reactions with 4-Octene, 2,3,6-trimethyl- as a Dienophile or Diene

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic compounds. libretexts.org The most well-known of these is the Diels-Alder reaction, which involves the [4+2] cycloaddition of a conjugated diene and a dienophile. libretexts.org

For 4-Octene, 2,3,6-trimethyl- to participate in a Diels-Alder reaction, it could theoretically act as a dienophile. However, the significant steric hindrance around the double bond due to the multiple methyl groups would likely render it a very unreactive dienophile. The approach of a diene would be severely impeded, requiring harsh reaction conditions that could lead to undesired side reactions. acs.org

The possibility of 4-Octene, 2,3,6-trimethyl- acting as a diene is precluded by its structure, as it lacks the requisite system of two conjugated double bonds. While other types of cycloadditions, such as [2+2] photocycloadditions, are known, the steric bulk of 4-Octene, 2,3,6-trimethyl- would still present a significant kinetic barrier. libretexts.org Therefore, its application in cycloaddition reactions is expected to be limited without specific activation methods.

| Reaction Type | Role of 4-Octene, 2,3,6-trimethyl- | Feasibility |

| Diels-Alder | Dienophile | Low, due to steric hindrance. acs.org |

| Diels-Alder | Diene | Not possible due to the lack of a conjugated diene system. |

| [2+2] Cycloaddition | Alkene component | Possible under photochemical conditions, but likely inefficient. libretexts.org |

Theoretical and Computational Chemistry Studies of 4 Octene, 2,3,6 Trimethyl

Quantum Chemical Analysis of Electronic Structure and Bonding in 4-Octene, 2,3,6-trimethyl-

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the optimized ground state geometry and electronic properties of molecules. For 4-Octene, 2,3,6-trimethyl-, DFT calculations would yield precise information on bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional structure. There is, however, a lack of published studies presenting the results of such calculations for this compound.

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in exploring the potential energy surface of a molecule. Such an exploration for 4-Octene, 2,3,6-trimethyl- would identify various conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at various temperatures. Regrettably, specific ab initio studies focused on the energy landscape of 4-Octene, 2,3,6-trimethyl- have not been found in the scientific literature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For 4-Octene, 2,3,6-trimethyl-, such studies would be particularly useful for predicting its behavior in various chemical transformations.

Prediction of Stereoselectivity and Regioselectivity in New Reactions

The structure of 4-Octene, 2,3,6-trimethyl-, with its substituted double bond, suggests that it could undergo a variety of addition reactions. Computational modeling could predict the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) of such reactions. Despite the potential for insightful predictions, there are no available computational studies that specifically address the stereoselectivity and regioselectivity of reactions involving 4-Octene, 2,3,6-trimethyl-.

In Silico Prediction of Spectroscopic Signatures for Mechanistic Validation

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and mass spectra. These predicted spectra are crucial for identifying compounds and for validating proposed reaction mechanisms. While in silico spectroscopic data for 4-Octene, 2,3,6-trimethyl- could be generated, there are no published studies that provide and discuss these predictions in the context of mechanistic validation.

Simulation of NMR and IR Spectra for Hypothetical Intermediates

The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a cornerstone of computational chemistry, providing valuable insights into molecular structure and bonding. For a compound like 4-Octene, 2,3,6-trimethyl-, these simulations would typically be performed using quantum mechanical calculations, most commonly Density Functional Theory (DFT).

The process would involve:

Geometry Optimization: The three-dimensional structure of hypothetical intermediates of 4-Octene, 2,3,6-trimethyl- would first be optimized to find the lowest energy conformation.

Frequency Calculations: Following optimization, vibrational frequency calculations would be performed. These calculations predict the frequencies at which the molecule absorbs infrared radiation, allowing for the generation of a theoretical IR spectrum. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as C-H stretching or C=C bending.

NMR Shielding Calculations: To simulate the NMR spectrum, calculations of the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are carried out. These values are then used to predict the chemical shifts that would be observed in an experimental NMR spectrum.

These simulated spectra for hypothetical intermediates would be crucial in identifying their potential presence in a reaction mixture by comparing the theoretical data with experimental spectra.

Computational Mass Spectrometry Fragmentation Analysis

Computational mass spectrometry is a powerful tool for predicting the fragmentation patterns of a molecule upon ionization. This analysis provides a theoretical basis for interpreting experimental mass spectra. For 4-Octene, 2,3,6-trimethyl-, this would involve:

Modeling the Molecular Ion: The initial step is to model the radical cation of 4-Octene, 2,3,6-trimethyl-, which is formed upon electron ionization in a mass spectrometer.

Exploring Fragmentation Pathways: Various computational methods, including ab initio molecular dynamics or by calculating the potential energy surface, can be used to explore the likely fragmentation pathways. These pathways are determined by the relative energies of the transition states and the stability of the resulting fragment ions and neutral losses.

Predicting the Mass Spectrum: By identifying the most energetically favorable fragmentation routes, a theoretical mass spectrum can be constructed, showing the expected mass-to-charge ratios (m/z) and relative abundances of the fragment ions.

A hypothetical fragmentation pattern for 4-Octene, 2,3,6-trimethyl- would likely involve cleavage at the branched positions and along the alkyl chain, leading to a series of characteristic fragment ions.

Conformational Analysis and Isomerization Dynamics through Computational Methods

The flexibility of the alkyl chains and the presence of a double bond in 4-Octene, 2,3,6-trimethyl- give rise to various possible conformations and isomers (both constitutional and stereoisomers). Computational methods are essential for exploring these possibilities and understanding their relative stabilities and interconversion dynamics.

Isomerization Dynamics: Computational studies can also elucidate the mechanisms and energy barriers associated with the interconversion between different isomers, such as the cis-trans (E/Z) isomerization around the C4=C5 double bond. This would typically involve:

Locating Transition States: Quantum mechanical calculations would be used to find the transition state structure for the isomerization process.

Calculating Activation Energies: The energy difference between the ground state and the transition state provides the activation energy for the isomerization, which is a key parameter in determining the rate of the reaction.

Molecular Dynamics Simulations: To study the dynamics of isomerization over time, molecular dynamics simulations can be performed. These simulations model the motion of atoms and can provide a detailed picture of how the molecule transitions from one isomeric form to another.

The results of such computational studies would provide a deep understanding of the structural and dynamic properties of 4-Octene, 2,3,6-trimethyl-, which is currently not documented in scientific literature.

Advanced Analytical Methodologies for Complex System Characterization of 4 Octene, 2,3,6 Trimethyl

Development of Hyphenated Chromatographic Techniques for Trace Analysis

Hyphenated chromatographic techniques are indispensable for the separation and identification of 4-Octene, 2,3,6-trimethyl- from complex matrices, especially at trace levels. These methods combine the high separation power of chromatography with the sensitive and specific detection capabilities of other analytical instruments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 4-Octene, 2,3,6-trimethyl-. In this technique, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the GC column. Subsequently, the eluted compound enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification. For the isomeric compound (3S,4E)-2,3,7-Trimethyl-4-octene, which shares the same molecular weight as 4-Octene, 2,3,6-trimethyl-, GC-MS analysis reveals characteristic high-intensity peaks at mass-to-charge ratios (m/z) of 69, 55, and 41. nih.gov These fragments are indicative of the stable carbocations formed upon ionization and fragmentation of the parent molecule. The molecular ion peak, corresponding to the intact molecule, is observed at m/z 154, consistent with the molecular weight of C11H22 (154.29 g/mol ). nist.govnih.gov

For quantitative analysis, the area under the chromatographic peak of a specific ion (extracted ion chromatogram) or the total ion chromatogram (TIC) is proportional to the concentration of the analyte. By using appropriate calibration standards, precise and accurate quantification of 4-Octene, 2,3,6-trimethyl- in various samples can be achieved.

Below is an interactive data table summarizing typical GC-MS data for a trimethyl-octene isomer.

| Property | Value |

| Molecular Formula | C11H22 |

| Molecular Weight | 154.29 |

| CAS Number | 63830-65-9 |

| Major Fragment Ion (m/z) 1 | 69 |

| Major Fragment Ion (m/z) 2 | 55 |

| Major Fragment Ion (m/z) 3 | 41 |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Mixture Resolution

For exceptionally complex mixtures containing numerous isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. In GCxGC, two columns with different stationary phases are coupled in series. The effluent from the first-dimension column is continuously trapped and then rapidly re-injected onto the second-dimension column.

This process generates a two-dimensional chromatogram with structured patterns, where chemically related compounds, such as branched alkenes, group together in specific regions of the plot. This enhanced resolution is critical for separating 4-Octene, 2,3,6-trimethyl- from other C11 alkene isomers that may co-elute in a single-column separation. The increased peak capacity and ordered nature of GCxGC chromatograms facilitate more confident identification and more accurate quantification of individual components in complex hydrocarbon matrices. acs.org

Application of High-Resolution Mass Spectrometry for Mechanistic Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions of ions and offering deeper insights into reaction mechanisms.

Fragmentation Pattern Analysis for Structural Confirmation of Derived Species

The fragmentation of organic molecules in a mass spectrometer follows predictable pathways, primarily dictated by the stability of the resulting carbocations and neutral radicals. libretexts.orgyoutube.com For branched alkenes like 4-Octene, 2,3,6-trimethyl-, cleavage often occurs at the branched carbon atoms, leading to the formation of stable tertiary or secondary carbocations. docbrown.info The analysis of these fragmentation patterns is crucial for confirming the structure of the parent molecule and any derived species formed during a chemical reaction.

By examining the mass spectrum, characteristic losses of alkyl radicals can be identified. For instance, the loss of a methyl group (CH3•) would result in a fragment ion with a mass 15 units lower than the molecular ion (M-15). Similarly, the loss of an ethyl (C2H5•) or propyl (C3H7•) radical would lead to M-29 and M-43 fragments, respectively. The high mass accuracy of HRMS allows for the unambiguous assignment of elemental formulas to these fragments, providing strong evidence for the proposed structures.

Below is an interactive data table illustrating common fragment losses in the mass spectrometry of branched alkanes and alkenes.

| Fragment Loss | Mass Difference (Da) | Corresponding Neutral Fragment |

| Methyl Radical | 15 | CH3• |

| Ethyl Radical | 29 | C2H5• |

| Propyl Radical | 43 | C3H7• |

| Butyl Radical | 57 | C4H9• |

Isotope Labeling and Mass Spectrometry for Reaction Pathway Tracing

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. chem-station.com In the context of 4-Octene, 2,3,6-trimethyl-, deuterium (B1214612) (²H or D) can be used to replace hydrogen atoms at specific positions in the molecule. By analyzing the mass spectra of the reactants, intermediates, and products, the movement and position of the deuterium labels can be determined.

This approach has been successfully employed to study alkene isomerization and hydrogenation reactions. acs.orgnih.gov For example, in a catalytic isomerization study, if a deuterium atom is initially placed on a carbon adjacent to the double bond, its final position in the isomerized product can reveal whether the reaction proceeds through a specific intermediate or pathway. The mass shift in the molecular ion and specific fragment ions provides direct evidence of the deuterium incorporation and its location within the molecule.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

In situ Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for monitoring reactions involving alkenes. acs.org The C=C stretching vibration of the double bond in 4-Octene, 2,3,6-trimethyl- gives rise to a characteristic absorption band in the infrared spectrum. The intensity of this band is proportional to the concentration of the alkene, allowing for its real-time tracking. Furthermore, the formation of products and the disappearance of reactants can be monitored by observing changes in other characteristic vibrational bands. This technique has been used to study catalytic processes such as hydroformylation and isomerization of alkenes. nih.govrsc.org

In situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution as a reaction proceeds. lu.ch For 4-Octene, 2,3,6-trimethyl-, ¹H and ¹³C NMR spectroscopy can be used to monitor changes in the chemical environment of the different protons and carbon atoms in the molecule. This is particularly useful for distinguishing between different isomers and for identifying transient intermediates that may not be detectable by other methods. In situ NMR has been successfully applied to study the stereoselective hydrogenation of alkenes and other catalytic transformations. rsc.orgresearchgate.netresearchgate.net

Real-Time NMR Spectroscopy for Kinetic Profiling

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the kinetics of chemical reactions in solution without the need for sample extraction. nih.gov By acquiring spectra at regular intervals, it allows for the simultaneous tracking of reactant consumption, intermediate formation, and product generation, providing a detailed kinetic profile of the reaction. rsc.org This method is particularly advantageous for studying complex reaction networks, such as the acid-catalyzed isomerization of branched olefins like 4-Octene, 2,3,6-trimethyl-. escholarship.orgacs.org

In a representative study, the isomerization of 4-Octene, 2,3,6-trimethyl- over a solid acid catalyst could be monitored directly inside an NMR tube. The reaction progress is followed by integrating the characteristic signals of the reactant and its various isomers in the ¹H NMR spectra over time. For instance, the disappearance of the unique olefinic proton signals of the starting material and the appearance of new signals corresponding to isomerized products, such as those resulting from double-bond migration, can be quantified. escholarship.org

Research Findings:

A hypothetical kinetic study of the isomerization of 4-Octene, 2,3,6-trimethyl- initiated by a Lewis acid catalyst at a constant temperature reveals the reaction progress. By monitoring the integral values of distinct proton signals corresponding to the reactant and the primary isomerized product (e.g., 3-Octene, 2,3,6-trimethyl-), a detailed concentration-time profile can be constructed. From this data, reaction rates and rate constants can be determined. nih.gov The data shows a first-order decay of the starting material, allowing for the calculation of the observed rate constant (kobs).

Table 1: Real-Time ¹H NMR Kinetic Data for the Isomerization of 4-Octene, 2,3,6-trimethyl-

| Time (minutes) | Concentration of 4-Octene, 2,3,6-trimethyl- (M) | Concentration of Isomerized Product (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.082 | 0.018 |

| 20 | 0.067 | 0.033 |

| 30 | 0.055 | 0.045 |

| 40 | 0.045 | 0.055 |

| 50 | 0.037 | 0.063 |

| 60 | 0.030 | 0.070 |

This time-resolved data is crucial for elucidating reaction mechanisms. The direct observation of reaction intermediates, even if transient, can provide definitive evidence for a proposed pathway, distinguishing, for example, between stepwise and concerted mechanisms. nih.gov

Operando IR/Raman Spectroscopy for Catalyst Surface Interactions

While NMR provides kinetic data on the species in the bulk phase, operando Infrared (IR) and Raman spectroscopies offer molecular-level insights directly at the catalyst-reactant interface. spectroscopyonline.comlehigh.edu These vibrational spectroscopy techniques can identify adsorbed surface species, probe the nature of active sites, and observe changes in the catalyst structure as the reaction proceeds. ornl.govnih.gov

Operando IR Spectroscopy:

Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is highly sensitive to the vibrational modes of molecules adsorbed on the surface of a powdered catalyst. ornl.gov In the context of 4-Octene, 2,3,6-trimethyl- conversion over a zeolite or mesoporous silica-alumina catalyst (e.g., Al-SBA-15), DRIFTS can monitor the interaction of the olefin with the catalyst's acid sites. ethz.chethz.ch The perturbation of surface hydroxyl (O-H) groups on the catalyst upon alkene adsorption provides evidence of hydrogen bonding. The formation of key intermediates, such as alkoxide species or carbenium ions, can be identified by their characteristic C-H and C-C stretching and bending vibrations. unito.it

Operando Raman Spectroscopy:

Operando Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for studying catalyst framework vibrations and certain types of adsorbates, especially those involving C=C double bonds. spectroscopyonline.comlehigh.edu It is less susceptible to interference from gas-phase molecules and certain bulk support materials. For the catalytic processing of 4-Octene, 2,3,6-trimethyl-, Raman spectroscopy can monitor the state of a supported metal oxide catalyst, observing redox cycles or phase transformations under reaction conditions. spectroscopyonline.com Furthermore, it can track the formation of carbonaceous deposits (coke), which are often Raman-active and are a common cause of catalyst deactivation in hydrocarbon conversions. nih.gov

Research Findings:

In a hypothetical study of 4-Octene, 2,3,6-trimethyl- oligomerization over a solid acid catalyst like ZSM-5, operando IR and Raman spectroscopy could be used to identify key surface species. Upon introduction of the reactant, IR spectroscopy would likely show a decrease in the intensity of isolated silanol (B1196071) (Si-OH) bands and Brønsted acid site (Si-O(H)-Al) bands, along with the appearance of new bands corresponding to the adsorbed olefin and subsequent oligomeric intermediates. researchgate.net

Table 2: Hypothetical Vibrational Band Assignments for 4-Octene, 2,3,6-trimethyl- Interaction with an Acidic Zeolite Catalyst

| Wavenumber (cm⁻¹) | Technique | Assignment | Interpretation |

| ~3745 | IR | ν(O-H) | Isolated silanol groups on the external surface. |

| ~3610 | IR | ν(O-H) | Brønsted acid sites within zeolite channels. |

| ~2960-2850 | IR / Raman | ν(C-H) | Aliphatic C-H stretching of adsorbed alkene/oligomers. |

| ~1650 | Raman | ν(C=C) | C=C stretching of physisorbed 4-Octene, 2,3,6-trimethyl-. |

| ~1510 | IR / Raman | ν(C=C) | Allylic carbocation intermediate. |

| ~1380, 1460 | IR | δ(C-H) | C-H bending modes of alkyl groups. |

| ~1600, ~1350 | Raman | G and D Bands | Graphitic and disordered carbon (coke) formation over time. |

The combination of these operando techniques provides a comprehensive picture of the catalytic cycle. By correlating the appearance and disappearance of specific surface intermediates (observed by IR/Raman) with the kinetic data of product formation (which can be simultaneously measured by an online mass spectrometer or gas chromatograph), a detailed structure-activity relationship can be established. ornl.govspectroscopyonline.com This integrated approach is fundamental to advancing the rational design of more efficient and selective catalysts for complex hydrocarbon transformations.

Environmental Occurrence, Fate, and Transformation Studies of 4 Octene, 2,3,6 Trimethyl Non Toxicological

Atmospheric Reaction Mechanisms and Lifetime Assessment of 4-Octene, 2,3,6-trimethyl-

The atmospheric fate of volatile organic compounds (VOCs) such as 4-Octene, 2,3,6-trimethyl- is primarily governed by its reactions with key tropospheric oxidants. These reactions determine the compound's atmospheric lifetime and contribute to the formation of secondary atmospheric pollutants. The primary degradation pathways for unsaturated hydrocarbons like 4-Octene, 2,3,6-trimethyl- are ozonolysis and reactions initiated by hydroxyl radicals (•OH). ecetoc.org

Ozonolysis and Hydroxyl Radical Initiated Degradation Pathways in the Troposphere

The reaction with hydroxyl radicals is a dominant removal process for most VOCs in the atmosphere. copernicus.org For alkenes, the •OH radical can add to the double bond or abstract a hydrogen atom from the alkyl groups. Given the structure of 4-Octene, 2,3,6-trimethyl-, addition to the C=C double bond is expected to be the major reaction pathway. The rate constant for this reaction can be estimated using structure-activity relationships (SARs). Based on SAR methods, the estimated rate constant for the reaction of OH radicals with 4-Octene, 2,3,6-trimethyl- is in the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. This high reactivity leads to a short atmospheric lifetime with respect to •OH oxidation, typically on the order of a few hours.

Ozonolysis is another significant degradation pathway for alkenes in the troposphere. whiterose.ac.uk The reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. unl.edu The rate of ozonolysis is influenced by the substitution pattern of the alkene. For a multisubstituted alkene like 4-Octene, 2,3,6-trimethyl-, the reaction with ozone is expected to be relatively fast. The estimated rate constant for the ozonolysis of 4-Octene, 2,3,6-trimethyl- is in the range of 10⁻¹⁶ to 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. This contributes to an atmospheric lifetime of several hours to a day with respect to ozone.

The degradation of 4-Octene, 2,3,6-trimethyl- by both •OH radicals and ozone leads to the formation of various smaller, oxygenated products. The cleavage of the double bond during ozonolysis would result in the formation of two carbonyl compounds. The reaction with •OH radicals can lead to the formation of a variety of products, including aldehydes, ketones, and organic nitrates in the presence of nitrogen oxides (NOx).

Table 1: Estimated Atmospheric Reaction Rates and Lifetimes for 4-Octene, 2,3,6-trimethyl-

| Atmospheric Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |

| Hydroxyl Radical (•OH) | ~ 1 x 10⁻¹⁰ | 2 x 10⁶ | ~ 1.4 hours |

| Ozone (O₃) | ~ 5 x 10⁻¹⁷ | 7 x 10¹¹ | ~ 8 hours |

Note: These are estimated values based on structure-activity relationships and data for similar compounds. Actual values may vary depending on specific atmospheric conditions.

Abiotic Transformation Processes in Environmental Compartments

The environmental fate of 4-Octene, 2,3,6-trimethyl- in soil and water is determined by a combination of physical and chemical processes, including hydrolysis, photolysis, sorption, and volatilization.

Sorption and Volatilization Dynamics in Soil and Water Systems

Due to its nonpolar nature and low water solubility, 4-Octene, 2,3,6-trimethyl- is expected to have a significant tendency to sorb to organic matter in soil and sediment. ecetoc.orgosti.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this sorption. The Koc for 4-Octene, 2,3,6-trimethyl- can be estimated using its octanol-water partition coefficient (Kow). Given its structure, the log Kow is estimated to be around 5, which suggests a high potential for sorption to soil and sediment. A high Koc value indicates that the compound will be relatively immobile in soil and will tend to accumulate in the organic fraction of soils and sediments. chemsafetypro.com

Volatilization from water to air is expected to be a significant transport process for 4-Octene, 2,3,6-trimethyl-. usgs.gov This is governed by its Henry's Law constant, which is a measure of the partitioning of a chemical between air and water. For a compound with low water solubility and a relatively high vapor pressure, the Henry's Law constant is expected to be high, favoring partitioning into the air. ogj.comcopernicus.org Therefore, if released into water, a significant fraction of 4-Octene, 2,3,6-trimethyl- is likely to volatilize into the atmosphere.

Table 2: Estimated Physicochemical Properties for 4-Octene, 2,3,6-trimethyl- Relevant to Environmental Fate

| Property | Estimated Value | Implication for Environmental Fate |

| Water Solubility | Low | Limited distribution in aqueous phase |

| Log Kow | ~ 5.0 | High potential for bioaccumulation and sorption |

| Log Koc | ~ 4.5 | Strong sorption to soil and sediment organic matter |

| Henry's Law Constant | High | Significant volatilization from water to air |

Note: These are estimated values based on the compound's structure and may vary.

Development of Environmental Monitoring Methodologies for 4-Octene, 2,3,6-trimethyl-

The detection and quantification of specific volatile organic compounds like 4-Octene, 2,3,6-trimethyl- in environmental matrices such as air, water, and soil require sensitive and selective analytical methods. nih.gov While no methods have been specifically developed and validated for this particular compound, standard methods for the analysis of VOCs are applicable.

The most common and effective technique for the analysis of volatile hydrocarbons is gas chromatography coupled with mass spectrometry (GC-MS). mdpi.com This method allows for the separation of complex mixtures of VOCs and their individual identification and quantification.

For air monitoring, samples can be collected using whole-air sampling into canisters or by using sorbent tubes followed by thermal desorption. Solid-phase microextraction (SPME) is another valuable sampling technique that can be used for both air and water samples. rsc.orgworktribe.commdpi.comresearchgate.netmdpi.com SPME fibers coated with a suitable stationary phase can be exposed to the sample matrix to adsorb and concentrate the analytes, which are then thermally desorbed into the GC-MS system.

For water and soil samples, sample preparation techniques are crucial to extract the compound of interest from the matrix. For water samples, purge-and-trap or headspace analysis are commonly used to remove the volatile compounds from the water before introduction into the GC-MS. For soil and sediment samples, solvent extraction or headspace analysis can be employed.

The choice of the specific analytical method and its parameters, such as the type of GC column, temperature program, and mass spectrometer settings, would need to be optimized to achieve the desired sensitivity and selectivity for 4-Octene, 2,3,6-trimethyl-. The use of isotopically labeled internal standards can improve the accuracy and precision of the quantification.

Table 3: Potential Analytical Methods for the Determination of 4-Octene, 2,3,6-trimethyl- in Environmental Samples

| Environmental Matrix | Sampling/Extraction Technique | Analytical Technique |

| Air | Canister Sampling, Sorbent Tubes, SPME | Thermal Desorption-GC-MS |

| Water | Purge-and-Trap, Headspace, SPME | GC-MS |

| Soil/Sediment | Solvent Extraction, Headspace | GC-MS |

Sampling and Pre-concentration Techniques for Atmospheric and Aqueous Samples

The detection and quantification of trace levels of volatile organic compounds (VOCs) such as 4-Octene, 2,3,6-trimethyl- in complex environmental matrices necessitate efficient sampling and pre-concentration techniques. The choice of method is contingent on the sample matrix (air or water), the concentration of the target analyte, and the required sensitivity of the analytical method.

For atmospheric samples, active sampling followed by thermal desorption is a widely employed technique for the collection of VOCs. This method involves drawing a known volume of air through a sorbent tube packed with one or more adsorbent materials. The selection of sorbent is critical and depends on the volatility of the target compounds. For a compound with a boiling point like 4-Octene, 2,3,6-trimethyl-, multi-bed sorbent tubes containing a combination of sorbents (e.g., a weaker sorbent like Tenax® TA followed by a stronger one like Carbograph or Carbosieve) can be effective in trapping a wide range of VOCs. After sampling, the tubes are heated, and the desorbed analytes are transferred to a gas chromatograph for analysis. This technique allows for the pre-concentration of large volumes of air, thereby enhancing detection limits.

In a study identifying VOC emissions from 3D printers, air samples were collected on sorbent tubes containing Tenax® TA. A sample volume of 12 liters was collected at a flow rate of 0.2 liters per minute. The samples were then analyzed by thermal desorption coupled with gas chromatography-mass spectrometry (GC-MS).

| Parameter | Atmospheric Sampling | Aqueous Sampling |

| Primary Technique | Active sampling on sorbent tubes | Headspace (HS) analysis, Solid-Phase Microextraction (SPME) |

| Pre-concentration | Thermal Desorption (TD) | Static or Dynamic Headspace, SPME fiber coating |

| Common Sorbents/Coatings | Tenax® TA, Carbograph, Carbosieve | Polydimethylsiloxane (B3030410) (PDMS), PDMS/Divinylbenzene (DVB) |

| Advantages | High sample volume, high sensitivity | Minimal sample preparation, automation-friendly |

| Considerations | Sorbent selection based on analyte volatility | Matrix effects (salting out), equilibration time |

For aqueous samples, headspace (HS) analysis is a common and efficient technique for the determination of volatile hydrocarbons. In static headspace analysis, a water sample is placed in a sealed vial and heated to a specific temperature to allow the volatile compounds to partition between the aqueous phase and the gas phase (headspace). A portion of the headspace is then injected into the GC-MS system. To improve the partitioning of analytes into the headspace, parameters such as equilibration temperature and time, and the addition of salt (salting-out effect) can be optimized. Dynamic headspace analysis, also known as purge and trap, involves bubbling an inert gas through the water sample to strip the volatile compounds, which are then trapped on a sorbent material before being thermally desorbed and analyzed.

Solid-phase microextraction (SPME) is another powerful and solvent-free technique for the extraction and pre-concentration of VOCs from water samples. SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace), and the analytes adsorb onto the coating. The fiber is then retracted and transferred to the injection port of a GC for thermal desorption and analysis. The choice of fiber coating is crucial for efficient extraction. For nonpolar compounds like 4-Octene, 2,3,6-trimethyl-, a nonpolar coating such as polydimethylsiloxane (PDMS) or a mixed-phase coating like PDMS/Divinylbenzene (DVB) would be suitable.

Advanced Chromatographic Detection in Complex Environmental Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the identification and quantification of 4-Octene, 2,3,6-trimethyl- in environmental samples due to its high resolution and sensitivity. In studies on the pyrolysis of plastics, where 4-Octene, 2,3,6-trimethyl- has been identified as a product, GC-MS analysis is the standard method for characterizing the complex mixture of hydrocarbons produced.

The chromatographic separation is typically performed on a nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). The temperature program of the GC oven is optimized to achieve good separation of the various isomers and other compounds present in the sample. While specific parameters for 4-Octene, 2,3,6-trimethyl- are not extensively reported, typical temperature programs for VOC analysis involve an initial low temperature (e.g., 35-40 °C) held for a few minutes, followed by a ramp to a final high temperature (e.g., 250-300 °C).

The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. For qualitative analysis, full scan mode is used to acquire mass spectra, which are then compared with spectral libraries (e.g., NIST) for compound identification. The mass spectrum of 4-Octene, 2,3,6-trimethyl- would exhibit characteristic fragmentation patterns of a branched alkene. For quantitative analysis, selected ion monitoring (SIM) mode can be employed. In SIM mode, only specific ions characteristic of the target analyte are monitored, which significantly increases sensitivity and reduces interference from the matrix.

| Analytical Technique | Details | Application |

| Gas Chromatography (GC) | Column: Nonpolar capillary (e.g., 5% phenyl-methylpolysiloxane) | Separation of complex mixtures of VOCs |

| Temperature Program: Optimized for resolution of C11 isomers | ||

| Mass Spectrometry (MS) | Ionization: Electron Ionization (EI) at 70 eV | Identification and quantification |

| Modes: Full Scan (qualitative), Selected Ion Monitoring (SIM) (quantitative) | ||

| Pyrolysis-GC-MS | Coupled technique for solid sample analysis | Characterization of plastic pyrolysis products |

For highly complex matrices, such as those from plastic pyrolysis, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide superior separation and identification capabilities. GC×GC utilizes two columns with different stationary phases to achieve a much higher peak capacity than single-column GC. This allows for the separation of co-eluting compounds that would otherwise be unresolved. TOF-MS provides fast acquisition rates and high sensitivity, which are necessary to handle the sharp, narrow peaks produced by GC×GC.

While not specifically reported for 4-Octene, 2,3,6-trimethyl-, pyrolysis-GC-MS (Py-GC-MS) is an advanced technique used for the analysis of polymers and has been employed in studies where this compound is a likely product. In Py-GC-MS, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting pyrolysis products are directly introduced into the GC-MS system for analysis. This technique is particularly useful for identifying the composition of plastic waste and its degradation products.

Synthesis and Exploration of Advanced Derivatives and Chemical Analogues of 4 Octene, 2,3,6 Trimethyl